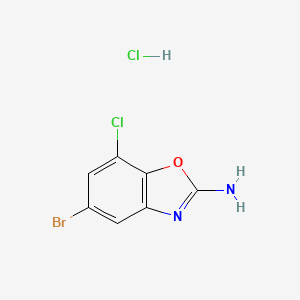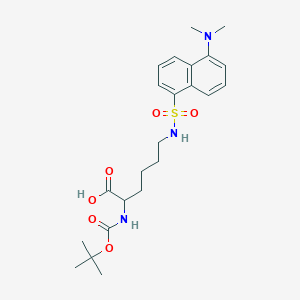
Boc-DL-Lys(Dan)(Dan)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Lys(Dan)(Dan)-OH: is a synthetic compound used in various scientific research applications. The compound consists of a lysine derivative with two dansyl (Dan) groups and a Boc (tert-butyloxycarbonyl) protecting group. This compound is often used in peptide synthesis and biochemical studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Dan)(Dan)-OH typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Dansylation: The protected lysine is then reacted with dansyl chloride to introduce the dansyl groups. This reaction usually occurs in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Boc-DL-Lys(Dan)(Dan)-OH can undergo substitution reactions where the Boc protecting group is removed under acidic conditions.
Oxidation and Reduction: The dansyl groups can participate in oxidation-reduction reactions, altering the compound’s fluorescence properties.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Boc group, reagents like trifluoroacetic acid (TFA) are commonly used.
Bases: Triethylamine is often used in the dansylation step.
Major Products:
Deprotected Lysine Derivative: Removal of the Boc group yields the free lysine derivative with dansyl groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-DL-Lys(Dan)(Dan)-OH is used as a building block in the synthesis of fluorescent peptides.
Biology:
Fluorescent Labeling: The compound is used to label proteins and peptides for fluorescence-based assays.
Medicine:
Diagnostic Tools: It can be used in the development of diagnostic assays due to its fluorescent properties.
Industry:
Biochemical Research: The compound is used in various biochemical research applications to study protein interactions and dynamics.
Mécanisme D'action
Molecular Targets and Pathways: The primary mechanism of action of Boc-DL-Lys(Dan)(Dan)-OH involves its ability to fluoresce upon excitation. The dansyl groups absorb light and emit fluorescence, making the compound useful in tracking and studying molecular interactions.
Comparaison Avec Des Composés Similaires
Boc-Lys(Dan)-OH: A similar compound with only one dansyl group.
Fmoc-Lys(Dan)-OH: Another lysine derivative with a different protecting group (Fmoc).
Uniqueness: Boc-DL-Lys(Dan)(Dan)-OH is unique due to the presence of two dansyl groups, which enhances its fluorescent properties compared to similar compounds with only one dansyl group.
Propriétés
IUPAC Name |
6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXVVSQZXDFRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)

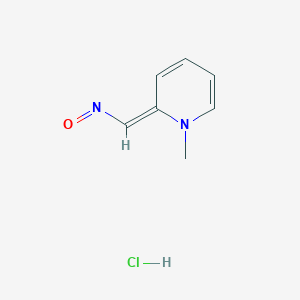
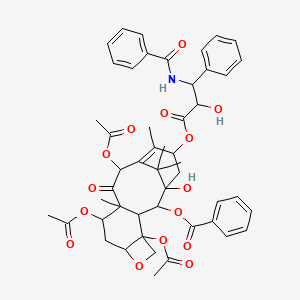
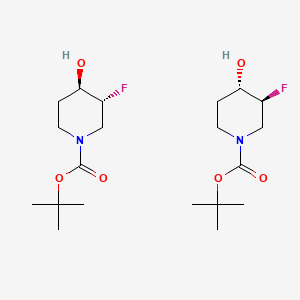
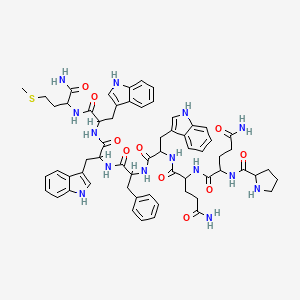


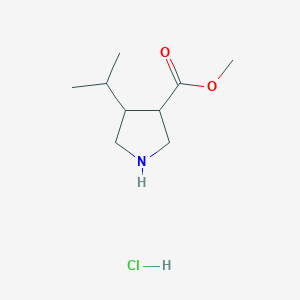
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)

![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
